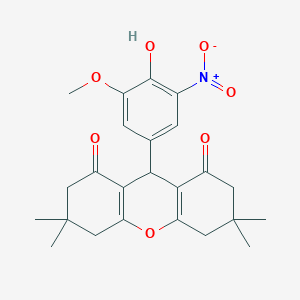
9-(4-HYDROXY-3-METHOXY-5-NITROPHENYL)-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4-HYDROXY-3-METHOXY-5-NITROPHENYL)-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE is a complex organic compound with a unique structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-HYDROXY-3-METHOXY-5-NITROPHENYL)-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE typically involves a multi-step process. One common method involves the condensation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde with dimedone (5,5-dimethyl-1,3-cyclohexanedione) under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid in an organic solvent like ethanol. The mixture is refluxed for several hours, leading to the formation of the desired xanthene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the nitro group, converting it to an amine. Typical reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation, using reagents like nitric acid and halogens, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Nitric acid for nitration, bromine or chlorine for halogenation.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of multiple functional groups allows for interactions with various biological targets.
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. For example, compounds with similar structures have shown promise as enzyme inhibitors, which could be useful in treating diseases like cancer and neurodegenerative disorders.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and dyes. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 9-(4-HYDROXY-3-METHOXY-5-NITROPHENYL)-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE involves interactions with specific molecular targets. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-hydroxy-3-methoxy-5-nitrobenzoic acid
- 2-bromo-1-(4-hydroxy-3-methoxy-5-nitrophenyl)ethanone
- Entacapone
Uniqueness
Compared to similar compounds, 9-(4-HYDROXY-3-METHOXY-5-NITROPHENYL)-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE stands out due to its unique xanthene core structure. This structure imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C24H27NO7 |
|---|---|
Peso molecular |
441.5g/mol |
Nombre IUPAC |
9-(4-hydroxy-3-methoxy-5-nitrophenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione |
InChI |
InChI=1S/C24H27NO7/c1-23(2)8-14(26)20-17(10-23)32-18-11-24(3,4)9-15(27)21(18)19(20)12-6-13(25(29)30)22(28)16(7-12)31-5/h6-7,19,28H,8-11H2,1-5H3 |
Clave InChI |
GGGGHYHIAAOWRH-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC(=C(C(=C4)OC)O)[N+](=O)[O-])C(=O)C1)C |
SMILES canónico |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC(=C(C(=C4)OC)O)[N+](=O)[O-])C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8,10,12,13,14,15,16-heptazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene](/img/structure/B391886.png)

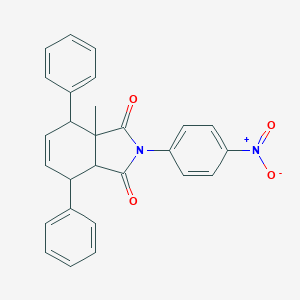
![3-(4-Methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B391891.png)
![5-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIPHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B391892.png)
![2-Ethoxy-4-(4-oxo-1,2,3,4,5,6,7,8-octahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl benzoate](/img/structure/B391894.png)
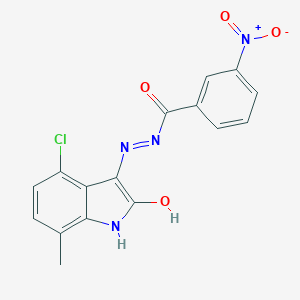
![N-[3-(4-hydroxyphenoxy)-5-nitrophenyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B391898.png)
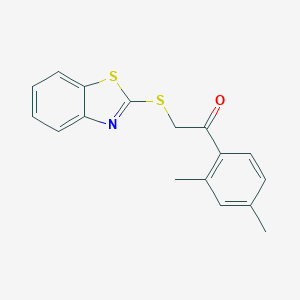

![3-Benzoyl-5-(2-chloroethyl)-3,4-diazatricyclo[5.2.1.0~2,6~]dec-4-ene](/img/structure/B391902.png)
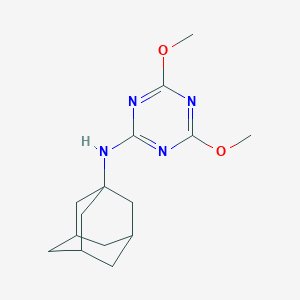
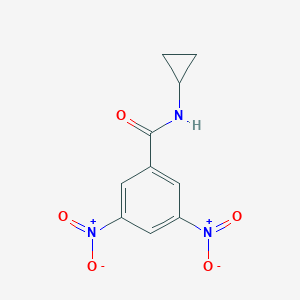
![2-methoxy-4-{2-[(1-naphthyloxy)acetyl]carbohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B391909.png)
